7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Beschreibung
Chemical Classification and Nomenclature
7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine belongs to the broader class of azaheterocycles, specifically categorized as a fused triazole-pyridazine system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the triazolo[4,3-b]pyridazine designation indicates the specific fusion pattern between the two ring systems. The numerical descriptors 4,3-b specify that the triazole ring is fused to positions 4 and 3 of the pyridazine ring, creating a specific regioisomer among the possible fusion patterns.
The chemical classification system places this compound within the category of nitrogen-containing heterocyclic compounds, specifically those featuring multiple nitrogen atoms in fused ring arrangements. According to the Chemical Abstracts Service registry system, the compound is assigned the unique identifier 252977-54-1, which facilitates its unambiguous identification in chemical databases and literature. Alternative nomenclature includes the designation 1,2,4-Triazolo[4,3-b]pyridazine,6-chloro-7-(1,1-dimethylethyl)-3-(2-fluorophenyl)-, which emphasizes the specific substitution pattern and structural features.
The molecular formula C15H14ClFN4 provides a concise representation of the compound's atomic composition, indicating the presence of fifteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, and four nitrogen atoms. This formula reflects the complex multicyclic structure and the various substituent groups that contribute to the compound's overall molecular architecture. The systematic naming convention ensures precise identification and distinguishes this specific derivative from other related triazolo[4,3-b]pyridazine compounds that may differ in their substitution patterns or structural modifications.
Historical Development of Triazolo[4,3-b]pyridazine Derivatives
The synthesis of the triazolo[4,3-b]pyridazine nucleus was first reported in 1959 by Steck and co-workers, marking the beginning of systematic research into this class of heterocyclic compounds. This pioneering work established the fundamental synthetic methodology for constructing the fused ring system and laid the groundwork for subsequent developments in the field. The initial synthetic approaches involved the formation of the triazole ring through cyclization reactions of appropriately substituted pyridazine precursors, typically employing hydrazine derivatives as key intermediates.
Following the initial discovery, researchers developed various synthetic routes to access triazolo[4,3-b]pyridazine derivatives with different substitution patterns. The evolution of synthetic methodology has been driven by the need to access compounds with specific structural features and improved biological activities. Early synthetic approaches often suffered from limitations such as harsh reaction conditions, poor yields, and the use of hazardous reagents, prompting the development of more efficient and environmentally friendly synthetic protocols.
The development of improved synthetic methods has included the introduction of oxidative cyclization strategies using various reagents such as iodobenzene diacetate, bromine, and other oxidizing agents. These advances have enabled the preparation of more diverse structural variants and have facilitated the exploration of structure-activity relationships within the triazolo[4,3-b]pyridazine class. Recent developments have focused on developing solvent-free synthetic protocols and green chemistry approaches that minimize environmental impact while maintaining synthetic efficiency.
The historical progression of triazolo[4,3-b]pyridazine chemistry has been characterized by increasing sophistication in both synthetic methodology and structural diversity. Modern synthetic approaches have incorporated concepts from contemporary organic chemistry, including catalytic processes, microwave-assisted synthesis, and continuous flow chemistry, enabling more efficient access to complex derivatives such as 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine.
Significance in Heterocyclic Chemistry
The triazolo[4,3-b]pyridazine framework represents a significant advancement in heterocyclic chemistry due to its unique combination of structural features and physicochemical properties. The presence of multiple nitrogen atoms within the fused ring system creates opportunities for diverse intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and coordination with metal centers. These properties make triazolo[4,3-b]pyridazine derivatives valuable scaffolds for molecular recognition and drug design applications.
The pyridazine component of the fused system contributes distinctive properties that differentiate these compounds from other azaheterocycles. Pyridazine rings are characterized by weak basicity, high dipole moments, and robust hydrogen-bonding capacity, properties that can be advantageous in biological systems. The dipole moment of pyridazine is notably larger than those of other diazine heterocycles, which can enhance π-stacking interactions with aromatic systems and contribute to molecular recognition processes.
The triazole component adds additional nitrogen atoms that further enhance the compound's ability to participate in various types of molecular interactions. Triazoles are known for their stability, biocompatibility, and ability to form strong hydrogen bonds, making them valuable pharmacophores in medicinal chemistry. The combination of triazole and pyridazine rings in a fused system creates a unique molecular scaffold that can be tailored for specific applications through appropriate substitution patterns.
The significance of compounds like 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine extends beyond their individual properties to their potential as building blocks for more complex molecular architectures. The multiple sites available for chemical modification allow for systematic structure-activity relationship studies and the development of compound libraries for various applications. This versatility has made triazolo[4,3-b]pyridazine derivatives important subjects of study in both academic research and pharmaceutical development.
Molecular Identity and Registration Data
7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine is uniquely identified by its Chemical Abstracts Service registry number 252977-54-1, which serves as an unambiguous identifier in chemical databases worldwide. This registration number is essential for tracking the compound in scientific literature, patent databases, and commercial chemical catalogs. The compound is also catalogued in the PubChem database under the identifier 11150884, providing access to additional structural and property information.
The molecular weight of 304.75 g/mol reflects the substantial size of this heterocyclic compound, which incorporates multiple functional groups and ring systems. The molecular formula C15H14ClFN4 indicates a relatively complex structure with a high nitrogen content, characteristic of compounds in the triazolo[4,3-b]pyridazine class. The presence of both chlorine and fluorine atoms adds to the compound's molecular complexity and provides sites for potential chemical modification or biological interaction.
Alternative chemical names and synonyms include several variations that reflect different naming conventions and database systems. These include the systematic name 1,2,4-Triazolo[4,3-b]pyridazine,6-chloro-7-(1,1-dimethylethyl)-3-(2-fluorophenyl)- and various shortened forms used in different chemical databases. The compound is also referenced by internal research codes such as 100838 and other laboratory identifiers that may appear in research publications and patent literature.
The registration data confirms that this compound was first created in chemical databases in 2006, with the most recent modifications occurring in 2025, indicating ongoing research interest and potential commercial development. The compound's presence in major chemical databases and its assignment of multiple identifier codes suggest its importance in contemporary chemical research and potential therapeutic applications. The comprehensive registration and documentation of this compound facilitate collaborative research efforts and ensure accurate identification across different research groups and institutions.
Eigenschaften
IUPAC Name |
7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4/c1-15(2,3)10-8-12-18-19-14(21(12)20-13(10)16)9-6-4-5-7-11(9)17/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSWXZVHQRQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NN=C(N2N=C1Cl)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457059 | |
| Record name | 7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252977-54-1 | |
| Record name | 7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine with tert-butylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The triazolo-pyridazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
Anxiolytic Properties
Research has indicated that this compound exhibits anxiolytic effects. A patent (US7015224B2) describes its use for treating anxiety and convulsions, highlighting its potential as a therapeutic agent for anxiety disorders. The compound's interaction with GABA receptors may contribute to its calming effects, making it a candidate for further clinical exploration in anxiety treatment .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. It may modulate neurotransmitter systems involved in neurodegenerative diseases. Studies on related compounds have shown that triazole derivatives can influence NMDA receptor activity, which is crucial in neuroprotection . This opens avenues for investigating the compound’s role in conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies
While comprehensive case studies specific to this compound are scarce, related research provides insights into its potential applications:
Wirkmechanismus
The mechanism of action of 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of triazolo-pyridazines are highly dependent on substituent variations. Key analogs and their structural distinctions are summarized below:
Key Observations :
- Substituent Influence on Receptor Selectivity : TPA023, a well-studied analog, exhibits α2/α3-GABAA receptor subtype selectivity due to its 2-ethyl-triazolylmethoxy group at position 6, contributing to anxiolytic effects without sedation . In contrast, the target compound’s chlorine and tert-butyl groups may enhance lipophilicity and metabolic stability, though its receptor affinity remains uncharacterized .
- Antimicrobial Activity: Derivatives with aromatic substituents (e.g., 4’-tolyl, 4’-chlorophenyl) at positions 3 and 6 demonstrate broad-spectrum antibacterial and antifungal activity, with MIC values comparable to ampicillin and fluconazole .
Pharmacological Profiles
Key Findings :
- TPA023 avoids sedation by sparing α1-GABAA receptors, a trait linked to its 2-ethyl-triazolylmethoxy substituent . The target compound’s tert-butyl group may similarly reduce α1 binding, but this requires validation.
Biologische Aktivität
7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS Number: 252977-54-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanism of action, and various biological evaluations.
- Molecular Formula : C15H14ClFN4
- Molecular Weight : 304.76 g/mol
- Purity : ≥ 95%
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps, typically including the formation of the triazole ring followed by substitution reactions to introduce the tert-butyl and chloro groups. The detailed synthetic route can be found in various literature sources that discuss similar triazole derivatives .
Antiproliferative Effects
Research has demonstrated that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. In particular:
- Cell Lines Tested :
- A549 (lung adenocarcinoma)
- SGC-7901 (gastric adenocarcinoma)
- HT-1080 (fibrosarcoma)
The compound showed IC50 values in the low micromolar range:
- A549: IC50 = 0.008 μM
- SGC-7901: IC50 = 0.014 μM
- HT-1080: IC50 = 0.012 μM
These values indicate potent activity comparable to established antitumor agents such as combretastatin A-4 (CA-4) .
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics:
- Tubulin Polymerization : The compound effectively inhibits tubulin polymerization, a critical process for cell division.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis.
Immunofluorescence studies further revealed significant disruption of microtubule structures upon treatment with this compound .
Case Studies
A study evaluated a series of triazolo derivatives and identified that those with specific substitutions on the phenyl ring exhibited enhanced antiproliferative effects. The case study highlighted how modifications to the B-ring structure influenced biological activity and binding affinity to tubulin .
Comparative Table of Biological Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| CA-4 | A549 | 0.009 | Tubulin binding |
| CA-4 | SGC-7901 | 0.012 | Tubulin binding |
| CA-4 | HT-1080 | 0.012 | Tubulin binding |
| Triazole | A549 | 0.008 | Tubulin polymerization inhibition |
| Triazole | SGC-7901 | 0.014 | G2/M phase arrest |
| Triazole | HT-1080 | 0.012 | Microtubule disruption |
Q & A
Basic: What are the recommended analytical methods for assessing the purity of 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for purity assessment, as it provides high resolution for heterocyclic compounds. A ≥98% purity threshold is commonly validated using reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) at a flow rate of 1.0 mL/min. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can supplement HPLC to confirm molecular identity and detect trace impurities .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Use closed-toe shoes and avoid exposed skin .
- Ventilation: Work in a fume hood to prevent inhalation of dust or vapors. Local exhaust ventilation is critical during weighing or transfer .
- Storage: Store in tightly sealed containers under inert gas (e.g., argon) in a cool, dry, and well-ventilated area. Avoid compatibility issues with strong oxidizers .
- Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Decontaminate surfaces with ethanol/water (70:30) .
Intermediate: How can researchers optimize the synthesis of this compound to improve yield and scalability?
Methodological Answer:
Key strategies include:
- Catalyst Selection: Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling reactions to attach the 2-fluorophenyl group, as described in analogous triazolo-pyridazine syntheses .
- Solvent Optimization: Replace traditional solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) to enhance reaction efficiency and reduce toxicity .
- Temperature Control: Maintain reaction temperatures between 80–100°C during cyclization steps to minimize side-product formation .
- Purification: Use flash chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Advanced: What structural characterization techniques are most effective for confirming the regiochemistry of the triazolo-pyridazine core?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD): Provides unambiguous confirmation of regiochemistry and molecular packing. Crystallize the compound in dichloromethane/hexane at 4°C to obtain high-quality crystals .
- Nuclear Overhauser Effect Spectroscopy (NOESY): Detects spatial proximity between the tert-butyl group and adjacent protons to validate substitution patterns .
- Density Functional Theory (DFT) Calculations: Compare experimental NMR chemical shifts with computed values to resolve ambiguities in aromatic proton assignments .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Replicate experiments using consistent cell lines (e.g., HEK-293 for receptor binding studies) and control compounds to minimize variability .
- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
- Dose-Response Curves: Perform 10-point IC₅₀ assays in triplicate to account for non-linear effects. Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
Intermediate: What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP Prediction: Use ChemAxon or ACD/Labs to estimate partition coefficients, critical for assessing blood-brain barrier permeability .
- pKa Estimation: Employ MarvinSketch or SPARC to predict ionization states, which influence solubility and reactivity .
- Molecular Dynamics (MD) Simulations: Study conformational flexibility in aqueous environments using GROMACS with CHARMM36 force fields .
Advanced: What strategies are recommended for synthesizing derivatives with modified fluorophenyl or tert-butyl groups?
Methodological Answer:
- Fluorophenyl Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) via electrophilic aromatic substitution using Cl₂/AlCl₃ under controlled conditions .
- tert-Butyl Replacement: Substitute tert-butyl with cyclopropyl or adamantyl groups via SNAr reactions using NaH in THF at 0°C .
- Click Chemistry: Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance water solubility .
Basic: What toxicological data are available for this compound, and how should researchers mitigate risks?
Methodological Answer:
- Current Data: Limited acute toxicity or mutagenicity data exist; preliminary studies show no skin irritation in rodent models .
- Mitigation: Conduct Ames tests (OECD 471) for mutagenicity and MTT assays for cytotoxicity in HepG2 cells before in vivo studies .
- Waste Disposal: Incinerate waste at >1000°C with alkaline scrubbers to neutralize halogenated byproducts .
Intermediate: How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test solvent pairs like ethyl acetate/hexane or acetone/water in vapor diffusion setups .
- Temperature Gradient: Use a thermal cycler to slowly reduce temperature from 25°C to 4°C over 48 hours .
- Seeding: Introduce microcrystals from prior batches to induce nucleation in supersaturated solutions .
Advanced: What mechanistic insights exist for the degradation pathways of this compound under ambient conditions?
Methodological Answer:
- Hydrolysis: The chloro substituent at position 6 is susceptible to nucleophilic attack by water, forming a hydroxyl derivative. Stabilize by storing under anhydrous conditions .
- Photodegradation: UV exposure (λ = 254 nm) cleaves the triazolo ring; use amber glassware and conduct stability studies under ICH Q1B guidelines .
- Oxidative Pathways: tert-Butyl groups may oxidize to carboxylic acids; monitor via FTIR for C=O stretching bands (1700–1750 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
